3-(2-Bromophenyl)-2-methyl-1-propene
Overview
Description
3-(2-Bromophenyl)-2-methyl-1-propene is an organic compound with the molecular formula C10H11Br It is a derivative of propene, where a bromine atom is attached to the phenyl ring at the second position, and a methyl group is attached to the second carbon of the propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the bromination of 2-methyl-1-propene followed by a Friedel-Crafts alkylation reaction with bromobenzene. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing by-products and ensuring the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are utilized.
Major Products Formed
Substitution: Formation of phenyl derivatives with different functional groups.
Oxidation: Formation of phenyl ketones or alcohols.
Reduction: Formation of 2-methyl-1-propene derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propene moiety can undergo addition reactions. The compound’s reactivity is influenced by the electronic effects of the bromine and methyl groups, which can modulate its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2-methyl-1-propene: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-2-methyl-1-propene: Contains a fluorine atom in place of bromine.
3-(2-Iodophenyl)-2-methyl-1-propene: Features an iodine atom instead of bromine.
Uniqueness
3-(2-Bromophenyl)-2-methyl-1-propene is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions in chemical reactions, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
1-bromo-2-(2-methylprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDZJVPXQFSMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452599 | |
Record name | 1-Bromo-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514821-14-8 | |
Record name | 1-Bromo-2-(2-methyl-2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514821-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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